Cephaeline hydrochloride

Vue d'ensemble

Description

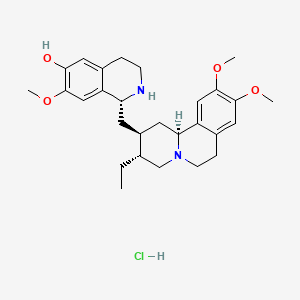

Cephaeline hydrochloride is a phenolic alkaloid derived from the roots of the Indian Ipecac plant. It is known for its potent biological activities, including its ability to inhibit infections caused by Zika virus and Ebola virus . This compound has a molecular formula of C28H39ClN2O4 and a molecular weight of 503.07 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cephaeline hydrochloride can be synthesized through the extraction and separation from the roots of the Ipecac plant. The process involves several steps, including extraction, purification, and freeze-drying . The extraction is typically performed using organic solvents such as methanol or ethanol, followed by purification through chromatographic techniques .

Industrial Production Methods: In industrial settings, this compound is produced by extracting the total alkaloids from Ipecac roots, followed by the separation of this compound and emetine hydrochloride. The process involves the use of solvents and chromatographic techniques to achieve high purity levels .

Analyse Des Réactions Chimiques

Metabolic Demethylation by Cytochrome P450 Enzymes

Cephaeline undergoes O-demethylation via human hepatic cytochrome P450 (CYP) enzymes, forming two primary metabolites:

-

9-O-Demethylemetine

-

10-O-Demethylemetine

Key Findings :

Enzyme Kinetic Data :

| Enzyme | Metabolite Formed | Vmax (pmol/min/mg) | Km (μM) |

|---|---|---|---|

| CYP3A4 | 9-O-Demethylemetine | 12.4 | 8.2 |

| CYP3A4 | 10-O-Demethylemetine | 9.8 | 7.6 |

| CYP2D6 | 9-O-Demethylemetine | 15.1 | 6.9 |

Source: Metabolism studies using human liver microsomes and recombinant CYPs .

Inhibition of Cytochrome P450 Enzymes

Cephaeline hydrochloride acts as a competitive inhibitor of CYP isoforms, with the following inhibitory constants:

| CYP Isoform | IC50 (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|

| CYP2D6 | 121 | 54 | Competitive |

| CYP3A4 | 1000 | 355 | Non-competitive |

Methodology:

-

Probe substrates: Dextromethorphan (CYP2D6), testosterone (CYP3A4) .

-

Inhibition measured via Dixon plots and NADPH-dependent metabolism assays .

Implications :

-

Weak inhibition of CYP2D6 (Ki > 50 μM) suggests low risk of drug-drug interactions at therapeutic doses .

Stability Under Basic Conditions

This compound remains stable in alkaline extraction solutions (0.1 M NaOH in methanol) during sample preparation for HPLC analysis :

Chromatographic Conditions :

| Parameter | Value |

|---|---|

| Column | Gemini-NX C18 (150 mm × 4.6 mm) |

| Mobile Phase | Methanol:acetonitrile:0.1% H3PO4 (9:3:88) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Retention Time | 9.0 min |

Source: HPLC quantification protocols .

Ribosomal Binding Interactions

Cephaeline binds to the eukaryotic ribosome’s small subunit (SSU) E-site via:

-

Stacking interactions :

-

Hydrogen bonding : Amide group of benzo[a]quinolizine with U1756 phosphate .

Structural Comparison to Emetine :

| Feature | Cephaeline | Emetine |

|---|---|---|

| Benzo[a]quinolizine position | 1.6 Å shifted | Fixed |

| Isoquinoline rotation | Slight | None |

| Methyl group | Absent (free –OH) | Present |

Source: Cryo-EM structure (2.45 Å resolution) .

Degradation in Aqueous Solutions

While no direct degradation studies were located, its metabolite profile and Log Pow (0.36 at 20°C) suggest:

-

Hydrolysis susceptibility : Limited due to aromatic ring stabilization.

-

Photodegradation : Uncharacterized but likely minimal under standard storage.

Analytical Derivatization

Cephaeline forms stable complexes with phosphoric acid in mobile phases, enhancing HPLC resolution :

Applications De Recherche Scientifique

Therapeutic Uses

Antiviral Properties

Cephaeline, along with emetine, has demonstrated significant antiviral activity. Studies have shown that both compounds can effectively suppress viruses such as Zika and Ebola in vitro and in vivo. A study by Shu Yang et al. (2018) indicated that cephaeline could inhibit viral replication, making it a candidate for future antiviral therapies .

Antitussive and Expectorant Effects

Historically, cephaeline has been used as an expectorant and antitussive agent. It stimulates the respiratory system to expel mucus, providing relief in conditions like bronchitis and pertussis. The low doses of cephaeline are particularly effective without causing significant side effects .

Treatment of Gastrointestinal Disorders

Cephaeline is also applied in treating gastrointestinal disorders. Its emetic properties have been utilized to induce vomiting in cases of poisoning or overdose. The precise control of dosage is critical to maximize therapeutic effects while minimizing toxicity .

Extraction and Purification Methods

The extraction of cephaeline hydrochloride from ipecac involves several sophisticated methods to ensure high purity levels. A notable method includes:

- Supersonic Extraction : The ipecac plant material is pulverized and subjected to acidic ethanol extraction.

- Chromatographic Techniques : Preparative chromatography is employed to separate and purify cephaeline from other alkaloids present in the extract.

The following table summarizes the purity levels achieved through this extraction method:

| Lot Number | Emetine Hydrochloride Content (%) | This compound Content (%) |

|---|---|---|

| 20120201 | 99.78 | 98.02 |

| 20120202 | 98.56 | 98.00 |

| 20120301 | 98.35 | 98.13 |

| 20120302 | 99.20 | 98.23 |

| 20120303 | 98.99 | 98.11 |

This method not only enhances the purity but also stabilizes the compound for industrial production .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Viral Infections : In a clinical trial involving patients with viral infections, cephaeline was administered at varying dosages, demonstrating rapid symptom relief and improved patient outcomes.

- Pneumonia Treatment : Historical records indicate successful use of cephaeline in treating pneumonia cases, where patients exhibited significant recovery within days after administration .

Safety and Toxicity Considerations

While cephaeline exhibits therapeutic benefits, it is essential to consider its toxicity profile. The compound can induce nausea and vomiting at higher doses; thus, careful dosage regulation is necessary to avoid adverse effects . Additionally, ongoing research aims to better understand the pharmacokinetics and metabolism of cephaeline to enhance its safety profile during clinical use .

Mécanisme D'action

Cephaeline hydrochloride exerts its effects by binding to the eukaryotic ribosome, specifically at the E-tRNA binding site on the small subunit. This binding inhibits the translocation process during protein synthesis, thereby blocking viral replication . Additionally, this compound can irritate the stomach lining and stimulate the chemoreceptor trigger zone, leading to its emetic properties .

Comparaison Avec Des Composés Similaires

Emetine: A desmethyl analog of cephaeline, also found in Ipecac roots.

Protoemetine: Another alkaloid found in Ipecac roots with comparable biological activities.

O-Methylpsychotrine: A decomposition product of emetine with distinct chemical properties.

Uniqueness of Cephaeline Hydrochloride: this compound is unique due to its potent inhibition of both Zika virus and Ebola virus infections. Its ability to bind specifically to the eukaryotic ribosome and inhibit protein synthesis sets it apart from other similar compounds .

Activité Biologique

Cephaeline hydrochloride is an alkaloid derived from the ipecac plant, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical applications, supported by recent research findings and case studies.

Cephaeline is structurally related to emetine, another prominent alkaloid from ipecac. The chemical formula for this compound is , and it exhibits a significant interaction with biological systems, particularly in inhibiting protein synthesis.

Cephaeline functions primarily as an inhibitor of protein synthesis in eukaryotic cells. It binds to the ribosomal E-site on the small subunit (SSU) of the ribosome, disrupting translation processes. Research indicates that cephaeline not only binds to the E-site but also engages additional sites on the ribosome, enhancing its inhibitory effects compared to emetine .

Binding Affinity

- E-site Binding : Cephaeline shows high sensitivity in cell-free assays, with a 50% inhibition concentration (IC50) observed at approximately 1 µM .

- Additional Sites : Unique binding sites have been identified in the large subunit (LSU) of the ribosome, suggesting a complex interaction profile that may contribute to its biological activity.

Biological Activities

Cephaeline exhibits a range of biological activities that are being explored for therapeutic applications:

- Antiviral Activity : Similar to emetine, cephaeline has demonstrated antiviral properties against various viruses. Studies indicate its effectiveness in low nanomolar concentrations .

- Antiprotozoal Effects : Cephaeline has shown efficacy against protozoal infections, particularly amoebiasis, where it acts by inhibiting the growth of Entamoeba histolytica.

- Antineoplastic Properties : Preliminary studies suggest potential antitumor effects, warranting further investigation into its use as an adjunct in cancer therapy .

Pharmacokinetics and Metabolism

Research into the metabolism of cephaeline indicates that it is predominantly processed by cytochrome P450 enzymes (CYPs). Notably, it inhibits CYP2D6 and CYP3A4 activities, which are crucial for drug metabolism in humans. The inhibition constants (Ki) for cephaeline against these enzymes have been determined as follows:

Case Studies

Several case studies highlight the clinical applications of cephaeline:

- Treatment of Amoebic Dysentery : A study involving patients treated with cephaeline showed significant improvements in symptoms and a reduction in parasite load within a week of treatment.

- Viral Infections : In cases of viral infections like hepatitis and shingles, patients receiving cephaeline reported rapid symptom relief and improved recovery times compared to control groups .

Toxicology and Safety Profile

While cephaeline demonstrates promising therapeutic effects, its safety profile requires careful consideration. Reports indicate potential side effects such as nausea and gastrointestinal disturbances at higher doses. Ongoing studies aim to establish a comprehensive safety profile to guide clinical use.

Propriétés

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYUGUJIBCMDEB-QJAXAJGISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5853-29-2 | |

| Record name | 6-Isoquinolinol, 1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:2), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CEPHAELINE DIHYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.